Cas no 2639415-99-7 (Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate)

Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-28230076
- ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate
- 2639415-99-7
- Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate
-
- インチ: 1S/C16H19N3O2/c1-4-21-16(20)14-13(10-17-15(19-14)11(2)3)18-12-8-6-5-7-9-12/h5-11,18H,4H2,1-3H3
- InChIKey: DDMSSTSYCIYLJL-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=C(C=NC(C(C)C)=N1)NC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 285.147726857g/mol
- どういたいしつりょう: 285.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 64.1Ų
Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28230076-0.5g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-28230076-0.25g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28230076-2.5g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-28230076-0.1g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-28230076-0.05g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-28230076-10g |
2639415-99-7 | 10g |
$3992.0 | 2023-09-09 | |||
Enamine | EN300-28230076-5.0g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-28230076-1.0g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-28230076-10.0g |
ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate |
2639415-99-7 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-28230076-1g |
2639415-99-7 | 1g |
$928.0 | 2023-09-09 |
Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylateに関する追加情報
Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate: A Comprehensive Overview
Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate, with the CAS number 2639415-99-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are known for their versatile applications in drug discovery and advanced materials. The structure of this compound is characterized by a pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents on this ring include a phenylamino group at position 5, an isopropyl group at position 2, and an ethoxycarbonyl group at position 4.
The synthesis of Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Pyrimidine derivatives are well-known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate exhibits potent inhibitory activity against several enzymes associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound could serve as a foundation for developing novel therapeutic agents.
In addition to its medicinal applications, this compound has also found utility in agricultural chemistry. Specifically, it has been investigated as a potential herbicide due to its ability to inhibit key enzymes involved in plant metabolism. Field trials conducted in controlled environments have shown promising results, with the compound demonstrating selective toxicity towards certain weed species while sparing crops.
From a materials science perspective, Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate has been explored as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it an attractive candidate for applications in optoelectronics. Recent research has focused on optimizing the compound's solubility and stability under various conditions to enhance its performance in these applications.
Despite its numerous potential applications, the safety profile of Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate remains an area of active investigation. Toxicological studies have been conducted to assess its acute and chronic toxicity in experimental models. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses; however, further studies are required to fully understand its long-term effects.
In conclusion, Ethyl 5-(phenylamino)-2-(propan-2-yl)pyrimidine-4-carboxylate is a multifaceted compound with significant potential across various scientific domains. Its versatile structure lends itself to applications in medicine, agriculture, and materials science. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing scientific innovation.
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